4-Carboxy-Pennsylvania Green methyl ester

Description

Significance of Advanced Fluorescent Probes in Chemical Biology and Biomedical Sciences

Advanced fluorescent probes are indispensable tools in chemical biology and the biomedical sciences, enabling researchers to visualize and quantify biological events in real-time. ctfassets.net These small molecules are designed to emit light upon excitation, allowing for the tagging and tracking of specific targets within complex biological systems. ctfassets.nethep.com.cn Their applications are vast, ranging from imaging organelles and monitoring enzymatic activity to detecting specific ions and biomacromolecules like DNA, RNA, and proteins. researchgate.netnih.gov

The power of fluorescent probes lies in their high sensitivity, specificity, and the ability to provide spatiotemporal resolution of cellular processes. They have become instrumental in a wide array of research and industrial fields, including disease diagnosis, drug discovery, and high-throughput screening. hep.com.cntandfonline.com By offering a direct window into the localization and quantity of biomolecules, these probes have revolutionized our understanding of cell respiration, mitosis, and intracellular transport. The continuous development of novel fluorescent probes with improved properties such as brightness, photostability, and cell permeability is a critical area of research, pushing the boundaries of what can be observed within living systems. ctfassets.net

Evolution of Xanthene-Based Fluorophores: From Fluorescein (B123965) to Next-Generation Derivatives

The history of fluorescent dyes is deeply rooted in the development of xanthene-based compounds. This class of fluorophores originated with the synthesis of fluorescein in 1871 by Adolf von Baeyer. biotium.comdrugtargetreview.comnih.gov Fluorescein, with its intense yellow-green fluorescence, laid the groundwork for a multitude of derivatives. biotium.com However, fluorescein itself has limitations, including a pH-dependent fluorescence that diminishes in acidic environments. nih.gov

To overcome these drawbacks, chemists have developed a series of next-generation derivatives. drugtargetreview.com A significant advancement came with the creation of rhodamine dyes, which offered greater photostability and pH insensitivity. biotium.com Further modifications to the xanthene core led to the development of dyes like Oregon Green, which incorporates fluorine atoms to lower the pKa of the phenolic hydroxyl groups, thereby enhancing fluorescence in acidic conditions. nih.gov This evolution continued with the design of fluorophores with improved characteristics for specific biological applications, such as enhanced cell permeability and brightness. janelia.org The overarching goal of this evolution has been to create a diverse palette of fluorescent probes with tailored properties to meet the complex demands of modern biological imaging. ctfassets.net

Overview of 4-Carboxy-Pennsylvania Green Methyl Ester as a Contemporary Fluorophore Precursor in Research

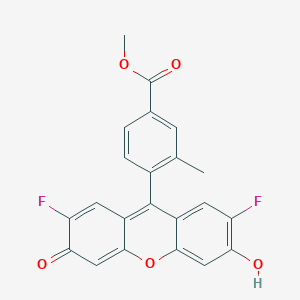

A significant recent development in the lineage of xanthene-based fluorophores is this compound. nih.gov This compound is a strategically designed hybrid of Oregon Green and Tokyo Green. nih.govcore.ac.uk It incorporates the 2',7'-difluoro substituents of Oregon Green, which contribute to a low pKa (4.8), ensuring bright fluorescence even in acidic cellular compartments like endosomes. nih.govcore.ac.uknih.gov From Tokyo Green, it inherits a methyl group in place of a carboxylic acid, which increases its hydrophobicity and, consequently, its ability to permeate biological membranes. nih.govcore.ac.uk

This combination of properties makes this compound a valuable building block for creating a wide variety of fluorescent molecular probes. nih.govnih.gov The methyl ester group serves as a convenient handle for further chemical modifications, allowing it to be converted into amine-reactive forms (like an N-hydroxysuccinimidyl ester) for conjugation to biomolecules. nih.govnih.gov Researchers have developed a practical and scalable synthesis for this precursor, making it more accessible for widespread use in chemical biology investigations. nih.govnih.gov

The photophysical properties of the parent compound, 4-Carboxy-Pennsylvania Green, highlight its utility as a fluorophore.

| Property | Value |

| Maximum Absorption (λmax) | 494 nm |

| Maximum Emission (λmax) | 515 nm |

| Molar Extinction Coefficient (ε) | 62,000 M⁻¹ cm⁻¹ |

| Quantum Yield (Φ) at pH 7.4 | 0.89 |

| Data sourced from nih.gov |

These characteristics, combined with its enhanced cell permeability and fluorescence in acidic environments, position this compound as a key precursor for the next generation of fluorescent probes designed for intracellular labeling and imaging. nih.govcore.ac.uk

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F2O5/c1-10-5-11(22(27)28-2)3-4-12(10)21-13-6-15(23)17(25)8-19(13)29-20-9-18(26)16(24)7-14(20)21/h3-9,25H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZLMQCYZDHMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Carboxy Pennsylvania Green Methyl Ester

Historical Context of Pennsylvania Green Fluorophore Synthesis

The development of the Pennsylvania Green fluorophore is rooted in the extensive history of fluorescein (B123965) and its derivatives, which are widely used as fluorescent probes in biological research. Fluorescein itself, while having excellent photophysical properties under basic conditions, is less fluorescent in the acidic environments often found within cellular compartments like endosomes. This limitation spurred the development of more photostable and less pH-sensitive alternatives.

One significant advancement was the creation of Oregon Green, a 2',7'-difluoro derivative of fluorescein. The fluorine substituents increase the acidity of the phenol (B47542) group, enhancing its fluorescence in acidic environments. Another key development was Tokyo Green, which addressed the hydrophilicity of fluorescein by replacing the carboxylate group with a methyl group, resulting in a more hydrophobic and cell-permeable dye. nih.govacs.orgacs.org

Pennsylvania Green was designed as a hybrid of these two fluorophores, incorporating the 2',7'-difluoro substituents of Oregon Green for enhanced acidity and photostability, and the methyl group of Tokyo Green to increase hydrophobicity. nih.govacs.orgnih.govresearchgate.net This combination of structural features aimed to create a bright, photostable, and pH-insensitive fluorophore with improved cell permeability for labeling intracellular targets. nih.govacs.orgnih.gov The 4-carboxy methyl ester derivative provides a convenient attachment point for bioconjugation, analogous to 5-carboxy-Oregon Green. nih.gov

Efficient and Scalable Synthetic Routes to 4-Carboxy-Pennsylvania Green Methyl Ester

A critical building block for the synthesis of Pennsylvania Green and its derivatives is the key intermediate, 2,7-difluoro-3,6-dihydroxyxanthen-9-one. nih.gov The scalable synthesis of this xanthone (B1684191) intermediate begins with commercially available 1-bromo-2,4,5-trifluorobenzene. nih.gov This starting material undergoes a series of reactions to construct the core structure of the fluorophore.

The synthesis of the key intermediate 2,7-difluoroxanthone involves an iterative nucleophilic aromatic substitution approach. nih.gov The process starts with the treatment of 1-bromo-2,4,5-trifluorobenzene with isopropylmagnesium chloride to facilitate a metal-halogen exchange, followed by the addition of 2,4,5-trifluorobenzaldehyde to yield a diphenylmethanol (B121723) intermediate. nih.gov

Another crucial precursor is methyl 4-iodo-3-methylbenzoate, which is used to introduce the 4-carboxy methyl ester group. nih.govnih.gov

The formation of the this compound is achieved through a Grignard reaction. Commercially available methyl 4-iodo-3-methylbenzoate in dry tetrahydrofuran (B95107) (THF) is subjected to a metal-halogen exchange with isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) at low temperatures (-78 °C). nih.gov

A solution of a protected form of the 2,7-difluoro-3,6-dihydroxyxanthen-9-one intermediate, specifically the bis(2-methoxyethoxymethyl) (MEM) ether, in THF is then slowly added to the Grignard reagent at -78 °C. nih.gov The reaction mixture is gradually warmed to room temperature and stirred for several hours to ensure the complete consumption of the xanthone. nih.gov The reaction is subsequently quenched, and the MEM protecting groups are cleaved by the addition of 6 M aqueous hydrochloric acid at a reduced temperature (4 °C). nih.gov

A significant advantage of the optimized synthetic route is the ability to produce highly pure this compound in multigram quantities without the need for chromatographic purification. nih.gov This is achieved through a series of strategic purification steps throughout the synthesis.

Derivatization Strategies for Advanced Applications of the Methyl Ester

The methyl ester of 4-Carboxy-Pennsylvania Green serves as a versatile precursor for further functionalization, enabling its use in a variety of advanced applications, particularly in the field of bioconjugation.

A primary derivatization strategy involves the conversion of the methyl ester to a highly amine-reactive N-hydroxysuccinimidyl (NHS) ester. nih.gov This transformation is achieved in nearly quantitative yield and provides a functional group that can readily react with primary amines on biomolecules, such as proteins and peptides, to form stable amide bonds. nih.govthermofisher.com

The process typically involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by reaction with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). researchgate.net The resulting NHS ester is a valuable reagent for the synthesis of a wide array of fluorescent molecular probes for chemical biology investigations. nih.govscience.gov

Exploration of Other Functionalization Pathways for Methyl Ester Derivatives

The methyl ester group of this compound serves as a versatile handle for a variety of chemical modifications, enabling its conjugation to a wide array of molecules for diverse applications in biological imaging and beyond. Research has primarily focused on pathways that enhance the compound's utility as a fluorescent probe by facilitating its attachment to biomolecules.

One of the most well-documented functionalization pathways involves the hydrolysis of the methyl ester to its corresponding carboxylic acid. This transformation is a critical step, as the resulting 4-Carboxy-Pennsylvania Green is itself a key intermediate for further derivatization. The carboxylic acid can then be activated to form a highly reactive species capable of coupling with nucleophiles, most notably amines.

A prominent example of this activation is the conversion of the carboxylic acid to an N-hydroxysuccinimidyl (NHS) ester. nih.gov This is a widely employed strategy in bioconjugation chemistry due to the NHS ester's high reactivity towards primary and secondary amines, leading to the formation of stable amide bonds. This pathway allows for the covalent labeling of proteins, peptides, and other amine-containing biomolecules with the fluorescent Pennsylvania Green core. The reaction is efficient, with reports indicating that the conversion to the amine-reactive NHS ester can be achieved in nearly quantitative yield. nih.gov

The general scheme for this functionalization pathway can be summarized as follows:

Hydrolysis: The methyl ester of 4-Carboxy-Pennsylvania Green is saponified, typically using a base such as sodium hydroxide, to yield the free carboxylic acid, 4-Carboxy-Pennsylvania Green. nih.gov

Activation: The resulting carboxylic acid is then reacted with N-hydroxysuccinimide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the amine-reactive 4-Carboxy-Pennsylvania Green NHS ester. nih.gov

Conjugation: The purified NHS ester can then be directly used for labeling amine-containing molecules of interest.

This functionalization pathway is particularly significant as it transforms the relatively stable methyl ester into a highly versatile reagent for fluorescent labeling. The resulting amide derivatives of Pennsylvania Green are often more cell-permeable, making them valuable probes for studying intracellular components and processes. nih.gov

Below are tables detailing the key reactions and intermediates in this functionalization pathway.

| Reaction Step | Starting Material | Reagents | Product | Significance |

|---|---|---|---|---|

| Hydrolysis | This compound | Base (e.g., NaOH) | 4-Carboxy-Pennsylvania Green (carboxylic acid) | Prepares the molecule for activation. nih.gov |

| Activation | 4-Carboxy-Pennsylvania Green | N-hydroxysuccinimide, Coupling agent (e.g., DCC, EDC) | 4-Carboxy-Pennsylvania Green NHS ester | Creates a highly amine-reactive fluorescent labeling reagent. nih.gov |

| Amide Bond Formation | 4-Carboxy-Pennsylvania Green NHS ester | Primary or secondary amine (e.g., on a biomolecule) | Amide conjugate of Pennsylvania Green | Forms a stable, fluorescently labeled biomolecule. nih.gov |

| Compound Name | Molecular Formula | Key Functional Group | Primary Use |

|---|---|---|---|

| This compound | C22H14F2O5 | Methyl ester | Stable precursor for fluorescent probes. nih.gov |

| 4-Carboxy-Pennsylvania Green | C21H12F2O5 | Carboxylic acid | Intermediate for activation. nih.gov |

| 4-Carboxy-Pennsylvania Green NHS ester | C25H15F2NO7 | N-hydroxysuccinimidyl ester | Amine-reactive fluorescent labeling agent. nih.gov |

While the hydrolysis to the carboxylic acid followed by conversion to the NHS ester is the most extensively documented functionalization route for bioconjugation, other potential pathways for derivatizing the methyl ester could be explored. These might include:

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst to generate different ester derivatives with altered properties, such as solubility or reactivity.

Direct Aminolysis: Reaction with amines at elevated temperatures or with specific catalysts to form amides directly from the methyl ester, although this is generally less efficient than the NHS ester route.

Reduction: The methyl ester could potentially be reduced to a primary alcohol, which could then be used in other conjugation chemistries, such as the formation of ethers or urethanes.

However, the conversion to the amine-reactive NHS ester remains the most practical and widely adopted strategy for the functionalization of this compound, providing a robust method for the synthesis of a diverse range of fluorescent molecular probes. nih.gov

Applications of 4 Carboxy Pennsylvania Green Methyl Ester Derivatives As Molecular Probes

Design Principles for pH-Insensitive and Hydrophobic Fluorescent Probes

The development of Pennsylvania Green was driven by the need for fluorescent probes that could overcome the limitations of traditional dyes like fluorescein (B123965). Fluorescein, while bright, has a relatively high pKa of about 6.5, making it significantly less fluorescent in the acidic environments commonly found in cellular compartments such as endosomes and lysosomes. nih.govacs.org Furthermore, its hydrophilic nature restricts its ability to passively cross cell membranes. nih.gov

To address these issues, Pennsylvania Green's design incorporates key structural features from both Oregon Green and Tokyo Green. nih.govacs.orgnih.gov

pH-Insensitivity: From Oregon Green, it inherits 2',7'-difluoro substituents on the xanthene ring. These electron-withdrawing fluorine atoms lower the pKa of the fluorophore's phenol (B47542) group to approximately 4.8. nih.govnih.govnih.gov This is nearly identical to Oregon Green's pKa and significantly lower than that of fluorescein, ensuring the dye remains brightly fluorescent even in weakly acidic conditions (pH ≤ 6.5). nih.gov

Hydrophobicity: From Tokyo Green, it adopts a methyl group in place of the carboxylate group found on the fluorescein scaffold. nih.govresearchgate.net This modification substantially increases the hydrophobicity of the molecule, which enhances its ability to permeate biological membranes and makes it a more suitable building block for constructing hydrophobic molecular probes. nih.govnih.gov

By melding the pH-insensitivity of Oregon Green with the hydrophobicity of Tokyo Green, 4-carboxy-Pennsylvania Green methyl ester was created as a bright, monoanionic fluorophore optimized for probing the internal environment of living cells. nih.govnih.gov The 4-carboxy methyl ester group provides a convenient attachment point for conjugation to other molecules without requiring chromatographic purification, making it a practical and versatile tool for chemical biology. nih.govnih.gov

Utility in Investigating Acidic Intracellular Compartments within Living Mammalian Cells

The low pKa of Pennsylvania Green derivatives is central to their utility in studying acidic organelles. nih.govnih.gov Many crucial cellular processes, such as receptor-mediated endocytosis, occur within compartments that maintain an acidic lumen, typically with a pH ranging from 5.0 to 6.5. researchgate.net Traditional probes with higher pKa values, like those derived from Tokyo Green (pKa ≈ 6.2), experience substantial fluorescence quenching in these environments. nih.govnih.gov

In contrast, Pennsylvania Green, with its pKa of 4.8, remains highly fluorescent in acidic early and recycling endosomes. nih.govnih.govnih.gov This property was demonstrated in studies using a membrane probe created by linking 4-carboxy-Pennsylvania Green to an N-alkyl-3β-cholesterylamine. When applied to living mammalian cells, this probe was observed on the plasma membrane and also showed bright fluorescence within intracellular compartments. nih.gov These compartments were confirmed to be early and recycling endosomes through colocalization experiments with fluorescently labeled transferrin, a protein known to traffic through this pathway. nih.gov

A similar probe constructed with 4-carboxy-Tokyo Green was also visible on the plasma membrane but failed to produce significant fluorescence from within the endosomes due to the acidic environment. nih.gov The fluorescence of the Tokyo Green-based probe inside the cell could only be recovered by treating the cells with Bafilomycin A1, an inhibitor that blocks the acidification of endosomes. nih.gov This highlights the superior capability of Pennsylvania Green derivatives to function effectively and report from the native, acidic environment of these organelles. nih.govnih.gov

Development of Cell-Permeable Derivatives for Intracellular Target Labeling

The hydrophobic nature of the Pennsylvania Green core structure makes its derivatives significantly more cell-permeable than their more polar counterparts, such as those derived from Oregon Green. nih.govacs.org While Oregon Green is a highly polar dianion at physiological pH, which hinders its passage across cell membranes, amide derivatives of the more hydrophobic Pennsylvania Green can more readily enter living cells. nih.govresearchgate.net This enhanced permeability is crucial for labeling intracellular targets without requiring disruptive cell entry techniques. nih.govacs.org

Researchers have leveraged this property to create probes for specific intracellular proteins. In one study, Pennsylvania Green and Oregon Green were linked to O⁶-benzylguanine, a substrate for the SNAP-tag protein, which can be genetically fused to a target protein of interest. acs.org When these probes were applied to Chinese hamster ovary cells expressing SNAP-tag fusion proteins, the Pennsylvania Green derivative showed substantially higher cell permeability and resulted in more effective intracellular labeling compared to the analogous Oregon Green probe. researchgate.netacs.org

The this compound itself is designed as a versatile building block. nih.gov It can be readily converted into a highly amine-reactive N-hydroxysuccinimidyl (NHS) ester in nearly quantitative yield. nih.govnih.gov This reactive intermediate allows for straightforward conjugation to a wide variety of molecules, including proteins, peptides, and small-molecule ligands, to generate custom, cell-permeable probes for investigating diverse intracellular targets and processes. nih.govnih.gov

Comparative Research Analysis with Related Fluorophores (e.g., Oregon Green, Tokyo Green) in Biological Systems

Direct comparisons between Pennsylvania Green and related fluorophores in biological and photophysical studies have consistently demonstrated the advantages of its hybrid design. The key differences lie in pH sensitivity, quantum yield in acidic conditions, and photostability. nih.gov

pH Sensitivity (pKa): The most critical difference for intracellular imaging is the pKa. As shown in absorbance vs. pH titrations, the pKa of this compound is identical to that of Oregon Green, while the corresponding Tokyo Green derivative is significantly less acidic. nih.gov

| Fluorophore Derivative | pKa |

| This compound | ~4.8 |

| 4-carboxy-Tokyo Green methyl ester | ~6.2 |

| Oregon Green | ~4.8 |

Table 1: Comparative pKa values of Pennsylvania Green and related fluorophores. nih.gov

Fluorescence Quantum Yield: While the quantum yields of Pennsylvania Green and Tokyo Green are very similar at basic pH, their performance diverges significantly in acidic conditions. At pH 5.0, which mimics the environment of late endosomes, the Pennsylvania Green derivative is substantially brighter than its Tokyo Green counterpart, a direct consequence of its lower pKa. nih.gov

| Fluorophore Derivative | Quantum Yield (Φ) at pH 9.0 | Quantum Yield (Φ) at pH 5.0 |

| This compound | 0.91 | 0.68 |

| 4-carboxy-Tokyo Green methyl ester | 0.93 | 0.39 |

Table 2: Comparative quantum yields at different pH values. nih.gov

Photostability: In addition to its favorable pH profile, Pennsylvania Green is also more photostable than Tokyo Green. In live-cell imaging experiments, the fluorescence decay due to photobleaching was quantified for membrane probes. The Pennsylvania Green-derived probe had a significantly longer half-life, allowing for more extended imaging sessions. nih.govacs.org

| Fluorophore Probe | Photobleaching Half-Life (t½) |

| Pennsylvania Green Probe | 49 min |

| Tokyo Green Probe | 29 min |

Table 3: Comparative photostability in living cells. nih.govacs.org

Collectively, these data underscore the successful design of this compound as a molecular probe. It effectively combines the most desirable traits of Oregon Green (pH-insensitivity) and Tokyo Green (hydrophobicity and cell permeability) to create a superior tool for imaging acidic organelles and labeling targets within the challenging environment of living cells. nih.govacs.orgnih.gov

Advanced Spectroscopic Characterization of 4 Carboxy Pennsylvania Green and Its Conjugates

In-depth Fluorescence Spectroscopy Techniques for Characterization

Fluorescence spectroscopy is a cornerstone for characterizing fluorophores like 4-Carboxy-Pennsylvania Green. It provides critical data on how the molecule interacts with light and its surrounding environment, which is fundamental to its use as a molecular probe. researchgate.net

The fluorescence profile of 4-Carboxy-Pennsylvania Green is defined by its excitation and emission spectra. The maximum excitation wavelength (λ_max, Abs) for 4-Carboxy-Pennsylvania Green is approximately 494 nm, which aligns well with the common 488 nm spectral line of argon-ion lasers used in flow cytometry and confocal microscopy. nih.govnih.gov The maximum emission wavelength (λ_max, Em) is around 515 nm, resulting in a green fluorescence. nih.gov

A key feature of Pennsylvania Green derivatives is their relatively low phenol (B47542) pKa of 4.8. nih.govnih.govnih.gov This low pKa means the fluorophore maintains a highly fluorescent monoanionic state even in acidic environments. nih.gov This is a significant advantage over dyes like fluorescein (B123965) (pKa ~6.5), which lose significant fluorescence in the acidic conditions (pH ≤ 6.5) typical of cellular compartments such as endosomes and lysosomes. nih.govresearchgate.net The fluorescence intensity of 4-Carboxy-Pennsylvania Green is therefore less sensitive to pH fluctuations in the physiological range, making it a more reliable probe for studying acidic organelles. nih.gov In comparative studies, probes derived from 4-carboxy-Pennsylvania Green exhibited bright fluorescence in intracellular compartments, whereas analogous 4-carboxy-Tokyo Green (pKa ~6.2) probes were substantially quenched. nih.gov

Table 1: Spectral Properties of 4-Carboxy-Pennsylvania Green

| Property | Wavelength (nm) | Reference |

|---|---|---|

| Maximum Excitation (λ_max, Abs) | 494 | nih.gov |

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. 4-Carboxy-Pennsylvania Green exhibits a high quantum yield, contributing to its brightness as a fluorescent probe. researchgate.net In an aqueous buffer at pH 7.4, its quantum yield has been measured at 0.89. nih.gov

The primary factor influencing the quantum efficiency of Pennsylvania Green in complex biological media is pH. Due to its low pKa (4.8), the fluorophore predominantly exists in its highly fluorescent anionic form across a broad pH range, including acidic conditions. nih.gov Research has shown that at pH 9.0, a Pennsylvania Green derivative has a quantum yield of 0.91, which is comparable to a similar Tokyo Green derivative (0.93) under the same conditions. nih.gov However, in an acidic environment of pH 5.0, the Pennsylvania Green derivative maintains a high quantum yield of 0.68, whereas the Tokyo Green derivative's quantum yield drops to 0.39. nih.gov This sustained high efficiency in acidic media is crucial for its utility in imaging endosomes and other acidic vesicles within living cells. nih.govresearchgate.net Other environmental factors that can influence fluorescence efficiency include solvent polarity and the presence of quenching agents, though the fluorinated xanthene ring of Pennsylvania Green provides some stability against these effects. researchgate.net

Table 2: pH-Dependent Quantum Yield of Pennsylvania Green Derivatives

| pH | Quantum Yield (Φ) | Reference |

|---|---|---|

| 9.0 | 0.91 | nih.gov |

| 7.4 | 0.89 | nih.gov |

Photobleaching, the irreversible photochemical destruction of a fluorophore upon light exposure, is a critical limitation in long-term fluorescence microscopy experiments. Pennsylvania Green was designed to be more photostable than fluorescein. nih.govresearchgate.net Its photostability is comparable to that of Oregon Green, another fluorinated fluorescein derivative known for its enhanced photostability. researchgate.net

Quantitative assessments of photobleaching kinetics are essential for research applications requiring extended or repeated imaging. upenn.edu These studies often involve measuring the decay of fluorescence intensity over time under continuous illumination. The photobleaching rate can be fitted with an exponential decay function to determine the half-life (t_1/2) of the fluorophore, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. nih.govupenn.edu In a direct comparison within living cells, a cellular membrane probe derived from Pennsylvania Green was found to be substantially more photostable, with a half-life of 49 minutes, compared to an analogous Tokyo Green probe, which had a half-life of 29 minutes. nih.gov This enhanced photostability allows for longer observation times and more reliable quantification in time-lapse imaging studies. nih.gov

Table 3: Comparative Photostability of Fluorescent Probes

| Probe Derivative | Photobleaching Half-Life (t_1/2) | Reference |

|---|---|---|

| Pennsylvania Green | 49 minutes | nih.gov |

Time-Resolved Fluorescence Spectroscopy for Lifetime Analysis

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a pulse of light. nih.gov This decay time, known as the fluorescence lifetime (τ), is an intrinsic property of a fluorophore in a specific environment and is typically in the nanosecond range. nih.govinstras.com Unlike fluorescence intensity, the lifetime is generally independent of fluorophore concentration and excitation intensity, making it a robust parameter for quantitative measurements. instras.com

The fluorescence lifetime of a probe like 4-Carboxy-Pennsylvania Green can be sensitive to environmental factors such as solvent viscosity, temperature, pH, and binding to macromolecules. For example, changes in the local refractive index can alter the fluorescence lifetime. instras.com This sensitivity allows time-resolved techniques, such as Fluorescence Lifetime Imaging Microscopy (FLIM), to be used to probe the microenvironment of the fluorophore. While specific lifetime data for 4-Carboxy-Pennsylvania Green methyl ester is not extensively published, its structural similarity to other xanthene dyes suggests its lifetime would be in the range of 1-5 nanoseconds. Analyzing the fluorescence decay kinetics can reveal dynamic processes such as rotational motion, energy transfer (FRET), and interactions with quenchers, providing a deeper understanding of the molecular context in which the probe is located. nih.gov

Single-Molecule Spectroscopy Applications for Detailed Photophysical Insights

Single-molecule spectroscopy (SMS) allows for the observation of individual fluorophores, eliminating the ensemble averaging inherent in conventional spectroscopic measurements. psu.edu This approach can reveal heterogeneous behaviors and transient states that are otherwise hidden. psu.edu For a fluorophore like 4-Carboxy-Pennsylvania Green, SMS could provide detailed insights into its photophysical properties.

Applications of SMS could include precisely determining the quantum yield of individual molecules and observing "blinking" (transient excursions to dark states) and photobleaching events at the single-molecule level. psu.eduacs.org Techniques like single-molecule Fluorescence Resonance Energy Transfer (smFRET) could utilize Pennsylvania Green as a donor or acceptor to measure intramolecular or intermolecular distances and dynamics in real-time. psu.edu Its high photostability and quantum yield are advantageous for such demanding applications, which require the detection of faint signals over extended periods. nih.govnih.gov By studying individual Pennsylvania Green conjugates, researchers can gain a more granular understanding of the mechanisms of protein-protein interactions, enzyme kinetics, and conformational changes in biomolecules without the artifacts of ensemble averaging. psu.edu

Bioconjugation Strategies Utilizing 4 Carboxy Pennsylvania Green Methyl Ester Derivatives

Covalent Coupling Methods for Biomacromolecule Conjugation

The stable and specific labeling of biomacromolecules with 4-Carboxy-Pennsylvania Green derivatives is primarily achieved through the formation of covalent bonds. The choice of coupling chemistry is dictated by the available functional groups on the target biomolecule and the desired properties of the final conjugate.

Amide Coupling Techniques for Amino Group Labeling

The most prevalent method for labeling proteins and other amine-containing biomolecules with 4-Carboxy-Pennsylvania Green is through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid moiety of the fluorophore. The 4-carboxy group of Pennsylvania Green can be converted into a highly reactive N-hydroxysuccinimidyl (NHS) ester. This NHS ester readily reacts with primary amino groups, such as the ε-amino group of lysine residues and the N-terminus of proteins, under mild alkaline conditions (pH 7.5-8.5) to form a stable amide linkage.

The reaction proceeds via nucleophilic attack of the unprotonated amine on the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide and the formation of the amide bond. The efficiency of this reaction is dependent on several factors, including pH, temperature, and the concentration of reactants. A general protocol for labeling proteins with an NHS ester of 4-Carboxy-Pennsylvania Green is outlined below:

| Step | Procedure |

| 1. Protein Preparation | Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.5-8.5. |

| 2. Dye Preparation | Dissolve the 4-Carboxy-Pennsylvania Green NHS ester in a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). |

| 3. Conjugation Reaction | Add the dissolved dye to the protein solution while gently stirring. The molar ratio of dye to protein is a critical parameter that needs to be optimized to achieve the desired degree of labeling. |

| 4. Incubation | Allow the reaction to proceed for a set period, typically 1-2 hours at room temperature or overnight at 4°C, protected from light. |

| 5. Quenching | (Optional) Add a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted NHS ester. |

| 6. Purification | Separate the labeled protein from unreacted dye and byproducts using size-exclusion chromatography, dialysis, or ultrafiltration. |

Thiol-Reactive Conjugations

In addition to amine labeling, thiol-reactive chemistries offer a powerful strategy for conjugating 4-Carboxy-Pennsylvania Green to biomolecules. Cysteine residues, with their nucleophilic sulfhydryl groups, provide a selective target for labeling. While direct synthesis of a thiol-reactive maleimide derivative of 4-Carboxy-Pennsylvania Green is not extensively documented in readily available literature, the general principles of such a conjugation are well-established.

A common approach involves the use of maleimides, which react specifically with thiols at neutral pH (6.5-7.5) to form a stable thioether bond. To utilize this chemistry, a maleimide functionality would first need to be introduced to the 4-Carboxy-Pennsylvania Green molecule. This could be achieved by coupling the carboxylic acid of the fluorophore to a linker containing a maleimide group.

The resulting maleimide-activated Pennsylvania Green derivative could then be used to label proteins with accessible cysteine residues. It is important to note that disulfide bonds within a protein may need to be reduced to free up cysteine thiols for conjugation.

| Parameter | Condition | Rationale |

| pH | 6.5 - 7.5 | Optimizes the reaction between the maleimide and the thiol group while minimizing side reactions with amines. |

| Reducing Agents | TCEP or DTT | Used to reduce disulfide bonds and expose free cysteine residues for labeling. |

| Reaction Time | 1-4 hours | Typically sufficient for the maleimide-thiol reaction to reach completion. |

| Quenching | Free thiol (e.g., β-mercaptoethanol) | Added to consume any unreacted maleimide groups after the desired labeling is achieved. |

Site-Specific Labeling Chemistries for Controlled Probe Construction

While traditional amine and thiol labeling methods are robust, they often result in a heterogeneous population of labeled biomolecules, with the fluorophore attached at various positions. Site-specific labeling techniques offer precise control over the location of the fluorescent probe, leading to more uniform and functionally predictable bioconjugates.

One powerful method for site-specific labeling involves the genetic incorporation of unnatural amino acids (Uaas) with unique reactive handles into a protein of interest. For example, an amino acid containing an azide or a strained alkyne could be incorporated at a specific site in a protein's sequence. This uniquely reactive group can then be targeted by a correspondingly functionalized 4-Carboxy-Pennsylvania Green derivative, such as a DBCO- or azide-modified fluorophore, respectively. This ensures that the dye is attached only at the desired location.

Another approach utilizes enzymatic labeling methods, such as the use of SNAP-tags or HALO-tags. These are protein tags that can be genetically fused to a protein of interest and subsequently react with specific substrates. A 4-Carboxy-Pennsylvania Green derivative could be attached to such a substrate, allowing for the specific and covalent labeling of the tagged protein.

Impact of Fluorophore Conjugation on Bioconjugate Performance in Biological Assays

The covalent attachment of a fluorophore like 4-Carboxy-Pennsylvania Green can potentially alter the structure and function of the labeled biomolecule. The size, charge, and hydrophobicity of the dye can influence the folding, stability, and biological activity of a protein. For instance, labeling an antibody in or near its antigen-binding site could reduce its affinity for its target.

Therefore, it is crucial to assess the performance of the bioconjugate after labeling. This can be done through various functional assays. For example, the binding affinity of a labeled antibody can be measured using techniques like enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR). The enzymatic activity of a labeled enzyme can be determined using a substrate turnover assay.

In biological imaging applications, the brightness and photostability of the conjugated fluorophore are also critical. The local environment around the attached dye can influence its quantum yield and susceptibility to photobleaching. It is important to characterize the photophysical properties of the bioconjugate to ensure optimal performance in fluorescence microscopy or flow cytometry.

Strategies for Modulating Label Density and Optimizing Bioconjugate Properties

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule, can significantly impact the properties of the bioconjugate. A high DOL can lead to increased signal intensity but may also result in fluorescence quenching (self-quenching) and can be more likely to interfere with the biomolecule's function. Conversely, a low DOL may not provide sufficient signal for sensitive detection.

The DOL can be controlled by optimizing the reaction conditions during conjugation. Key parameters to adjust include:

Molar ratio of dye to biomolecule: Increasing the molar excess of the reactive dye generally leads to a higher DOL.

Reaction time: Longer incubation times can result in a higher DOL.

pH: For amine labeling with NHS esters, a slightly higher pH can increase the reaction rate and lead to a higher DOL.

Temperature: Higher temperatures can also increase the reaction rate.

By carefully controlling these parameters, it is possible to generate bioconjugates with a desired and reproducible DOL. The optimal DOL for a particular application must often be determined empirically by preparing a series of conjugates with varying DOLs and evaluating their performance in the intended assay.

| Strategy | Parameter to Modulate | Expected Outcome on DOL |

| Stoichiometry | Molar ratio of reactive dye to biomolecule | Increasing the ratio generally increases the DOL. |

| Kinetics | Reaction time, temperature, pH | Longer times, higher temperatures, and optimal pH can increase the DOL. |

| Purification | Post-conjugation fractionation | Can be used to isolate populations of bioconjugates with a more uniform DOL. |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Carboxy-Pennsylvania Green methyl ester with high purity?

- Methodology : The compound is synthesized via a two-step transesterification process. In the second stage, methyl ester formation is achieved using a base catalyst (e.g., triethylamine) under reflux conditions to ensure complete conversion. Purification via column chromatography or HPLC is critical to isolate single-isomer derivatives .

- Purity Validation : Use GC-MS or NMR to confirm esterification completion and quantify methyl ester content (≥95% purity is typical under optimized conditions) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Characterization Techniques :

- FT-IR : Confirm ester carbonyl (~1740 cm⁻¹) and carboxylic acid (broad ~2500-3300 cm⁻¹) peaks.

- NMR : H NMR should show methyl ester protons (δ ~3.7 ppm) and aromatic protons from the fluorophore core. NMR resolves carboxylate (δ ~170 ppm) and methyl ester (δ ~52 ppm) carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H]⁺ at m/z corresponding to C₁₆H₁₄O₃) .

Advanced Research Questions

Q. What strategies optimize the quantum yield of this compound in aqueous biological systems?

- Fluorophore Engineering : Introduce electron-withdrawing groups (e.g., fluorine) to the Pennsylvania Green core to enhance photostability and quantum yield. Solvent polarity adjustments (e.g., DMSO-aqueous buffer mixtures) can minimize aggregation-induced quenching .

- Conjugation Protocols : Covalent attachment to biomolecules (e.g., aptamers, antibodies) via carbodiimide chemistry (EDC/NHS) preserves fluorescence. Optimize pH (6.5–7.4) and molar ratios (1:10 fluorophore:biomolecule) to avoid over-labeling .

Q. How can researchers resolve contradictions in fluorescence data when using this compound across different experimental models?

- Troubleshooting Framework :

- Environmental Factors : Test pH sensitivity (carboxylic acid deprotonation alters emission) and ionic strength effects.

- Interference Screening : Pre-treat samples with ROS scavengers (e.g., ascorbate) to rule out oxidative quenching.

- Cross-Validation : Compare results with structurally analogous fluorophores (e.g., Oregon Green) to isolate instrument- vs. probe-specific artifacts .

Q. What experimental designs are effective for studying receptor-mediated internalization of this compound conjugates?

- Live-Cell Imaging Workflow :

Labeling : Conjugate the ester to targeting moieties (e.g., aptamers) via EDC/NHS.

Dose Optimization : Use flow cytometry to determine saturating concentrations (e.g., 50–100 nM).

Kinetic Analysis : Time-lapse confocal microscopy with temperature-controlled stages (4°C vs. 37°C) distinguishes passive vs. active uptake .

- Controls : Include free fluorophore (no targeting moiety) and competitive inhibitors (e.g., excess unlabeled ligand) to confirm receptor specificity .

Q. How can solubility limitations of this compound in aqueous buffers be addressed for in vivo applications?

- Formulation Strategies :

- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance aqueous dispersion.

- Nanocarriers : Encapsulate in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

Methodological Challenges and Solutions

Q. What analytical approaches distinguish this compound from its hydrolysis byproducts in biological samples?

- Chromatographic Separation : Reverse-phase HPLC with a C18 column and gradient elution (water:acetonitrile + 0.1% TFA) resolves the methyl ester from hydrolyzed carboxylic acid forms.

- Detection : Couple with fluorescence detection (λₑₓ/λₑₘ = 490/520 nm) for specificity .

Q. How do researchers mitigate spectral overlap when using this compound in multi-color imaging setups?

- Emission Filter Optimization : Narrow-bandpass filters (e.g., 515/30 nm) isolate the probe’s signal.

- Compatible Fluorophores : Pair with far-red dyes (e.g., Cy5) to minimize cross-talk.

- Software Correction : Apply linear unmixing algorithms (e.g., in ZEN or ImageJ) to subtract background .

Data Interpretation and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data from this compound-based assays?

Q. How can Taguchi experimental design principles improve reproducibility in fluorophore conjugation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.